molecular formula C11H5Cl2F3N2 B1505304 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 83217-10-1

4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No. B1505304
CAS RN: 83217-10-1
M. Wt: 293.07 g/mol
InChI Key: VTHOZCSKDRAOGU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that is part of the trifluoromethylpyridines (TFMP) group . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection .


Synthesis Analysis

The synthesis of this compound involves the use of POCl3, which is added dropwise to an ice-cold stirred solution of hydrazone . The reaction mixture is then heated at 80 °C for 4 hours .


Molecular Structure Analysis

The molecular formula of this compound is C5HCl2F3N2 . The InChI Key is QFWVAJQVYBRTCL-UHFFFAOYSA-N . The SMILES string is FC(F)(F)C1=NC(Cl)=CC(Cl)=N1 .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical And Chemical Properties Analysis

The melting point of this compound is 108-110 °C, and the predicted boiling point is 333.9±42.0 °C . The predicted density is 1.475±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Nonlinear Optical (NLO) Properties and Electronic Applications

  • NLO Properties and Electronic Applications : Pyrimidine derivatives, including those related to 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine, have shown significant potential in nonlinear optics (NLO) and electronic applications. A study by Hussain et al. (2020) on thiopyrimidine derivatives, which share structural similarities with the compound of interest, highlighted their promising applications in medicine and nonlinear optics fields. The NLO properties of these derivatives were found to be considerably large, indicating their potential for optoelectronic applications (Hussain et al., 2020).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Activities : Pyrimidine derivatives have also been studied for their antimicrobial properties. Goudgaon and Sheshikant (2013) synthesized 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines and evaluated their antimicrobial activities. The compounds showed good activity against fungal strains, comparable to the standard drug Flucanazole, indicating their potential as antimicrobial agents (Goudgaon & Sheshikant, 2013).

Charge Transfer Materials for Electronics

  • Charge Transfer Materials : Another study focused on 4,6-di(thiophen-2-yl)pyrimidine derivatives, investigating their potential as efficient charge transfer materials. This research aimed at tuning the electronic, photophysical, and charge transfer properties of pyrimidine derivatives for applications in electronics. The findings suggest that these compounds could serve as promising materials for electronic devices, potentially offering better or comparable performance to existing materials (Irfan, 2014).

Synthesis and Characterization for Drug Development

  • Synthesis and Characterization : The synthesis and characterization of pyrimidine derivatives are crucial for developing new pharmaceutical compounds. Research by Ajani et al. (2019) on pyrazole-based pyrimidine scaffolds revealed their potential application in AIDS chemotherapy, highlighting the importance of pyrimidine and its derivatives in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019).

Structural and Electronic Analysis for Material Science

  • Structural and Electronic Analysis : The structural parameters, bonding, and spectral analysis of pyrimidine derivatives, including their molecular geometry and natural bond orbital analysis, provide insights into their potential applications in material science and medicinal chemistry. These analyses help in understanding the dihedral angles, hydrogen bonding, and electronic properties, which are essential for designing drugs and materials with specific properties (Sherlin et al., 2018).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral and Skin Corr. 1B . This indicates that it is toxic if swallowed and causes severe skin burns and eye damage .

Future Directions

Given the wide range of applications of TFMP derivatives in the agrochemical and pharmaceutical industries, it is expected that many novel applications of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine will be discovered in the future .

properties

IUPAC Name

4,6-dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-2-1-3-7(4-6)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOZCSKDRAOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702321
Record name 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83217-10-1
Record name 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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